(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Diazabicyclo[3.2.2]nonane derivatives are notable for their interaction with nicotinic acetylcholine receptors (nAChRs), which has implications in medicinal chemistry, particularly in the development of ligands with potential therapeutic applications. These compounds, including variations of diazabicyclononanes, are studied for their selective activation or inhibition of different nAChR subtypes, thus showcasing their relevance in neuroscience and pharmacology research.
Synthesis Analysis
The synthesis of diazabicyclononane derivatives often involves strategies to incorporate diverse functional groups that can influence the compound’s interaction with biological targets. For instance, Eibl et al. (2013) explored the impact of different hydrogen bond acceptor systems on the nAChR interaction, noting that small alkyl chains and (hetero)aryl substituents enhance affinity and selectivity for α4β2(*) nAChRs (Eibl et al., 2013).
Molecular Structure Analysis
The molecular structure of diazabicyclo derivatives is critical in determining their biological activity. Liu et al. (1995) determined the crystal and molecular structures of similar compounds, revealing the importance of the geometric figures of the bicyclic skeletons and substituent positions on biological interactions (Liu et al., 1995).
Chemical Reactions and Properties
Diazabicyclononanes’ chemical reactivity is influenced by their core structure and substituents. Reactions such as aminomethylation indicate the possibility of synthesizing new derivatives with functional substitutions, as demonstrated by Dotsenko et al. (2007) (Dotsenko et al., 2007).
Physical Properties Analysis
The physical properties of diazabicyclononane derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. However, specific physical properties of “(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane” were not directly found in the available literature, highlighting a gap in current research documentation.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the potential applications and behavior of diazabicyclononane derivatives. Halim and Ibrahim (2022) conducted spectral analysis, quantum studies, and assessed the thermodynamic properties of related compounds, providing insights into the electronic structure and stability (Halim & Ibrahim, 2022).
properties
IUPAC Name |
2-(4-methylphenoxy)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-4-8-20(9-5-16)28-15-21(26)25-13-17-6-7-19(25)14-24(12-17)22(27)18-3-2-10-23-11-18/h2-5,8-11,17,19H,6-7,12-15H2,1H3/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVQACFDWPRKQR-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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